7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one
Overview
Description
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.084. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of 1H-Cyclopropa[b]naphthalenes, including compounds with bromo substituents, demonstrates the utility of trapping o-Benzoquinodimethanes. This method showcases the chemical reactivity and versatility of cyclopropyl and bromo substituted quinolines in constructing complex naphthalene structures (Müller & Rodriguez, 1985).
- A diastereoselective synthesis of substituted cyclopropanes linked to quinolin-2(1H)-ones in water highlights an environmentally friendly approach to synthesizing complex molecules. This research opens avenues for the synthesis of potentially bioactive cyclopropyl-quinoline derivatives (Anand et al., 2016).
Biological and Medicinal Chemistry Applications
- The development of a concise route to key intermediates for the synthesis of C7-substituted fluoroquinolone derivatives demonstrates the relevance of bromo-quinoline compounds in creating potent topoisomerase II inhibitors, hinting at their potential applications in antibacterial and anticancer therapies (Zhang et al., 2010).
- Pd(II) complexes with 7-bromo-quinolin-8-ol exhibit significant antimicrobial and anti-tumor activities. These complexes interact with DNA through an intercalation mechanism, suggesting their potential as therapeutic agents against specific bacterial strains and cancer cell lines (Potočňák et al., 2017).
Chemical and Structural Characterization
- Studies on the synthesis and functional characterization of chemical probes targeted to bromodomains of BET family proteins, using quinolin-2(1H)-one derivatives, showcase the utility of these compounds in probing protein interactions and functions, crucial for gene expression control and potential drug action (Wu et al., 2014).
Properties
IUPAC Name |
7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOBPACXLXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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